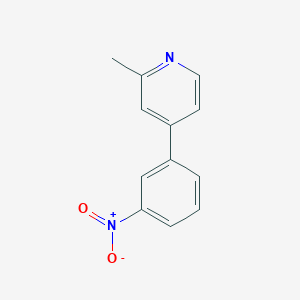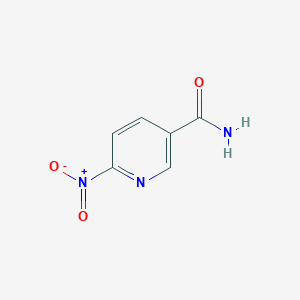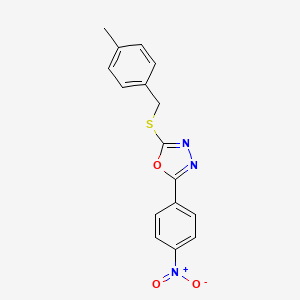
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methylbenzylthiosemicarbazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder, hydrochloric acid (HCl)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Nitro, sulfonyl, or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole
- 2-((4-Methylbenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-((4-Methylbenzyl)thio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both the 4-methylbenzylthio and 4-nitrophenyl groups, which confer distinct electronic and steric properties
Eigenschaften
Molekularformel |
C16H13N3O3S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13N3O3S/c1-11-2-4-12(5-3-11)10-23-16-18-17-15(22-16)13-6-8-14(9-7-13)19(20)21/h2-9H,10H2,1H3 |
InChI-Schlüssel |
ZMTLLFOBDMILIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




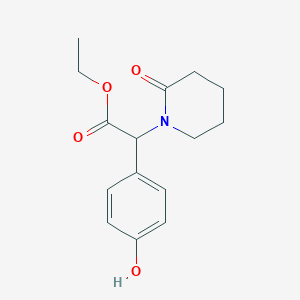

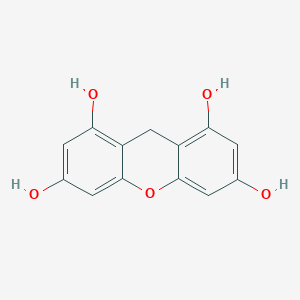
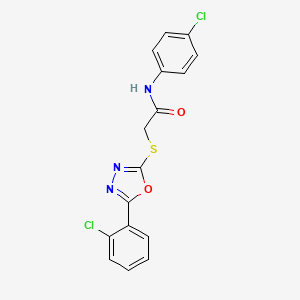
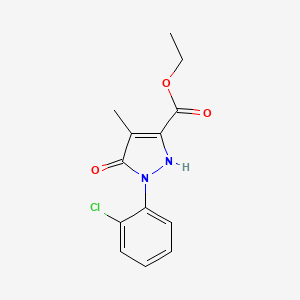
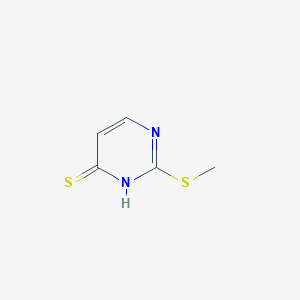
![Furo[2,3-d]thiazole](/img/structure/B11771582.png)

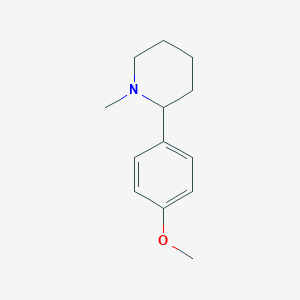
![4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11771597.png)
